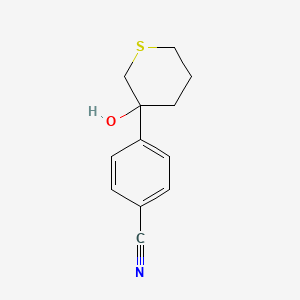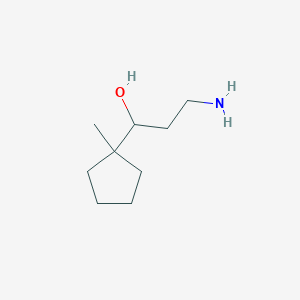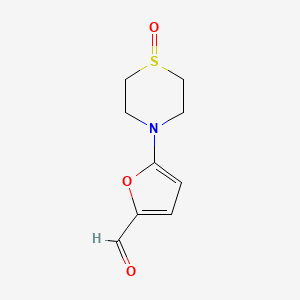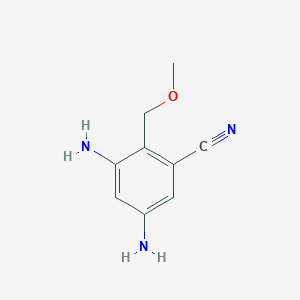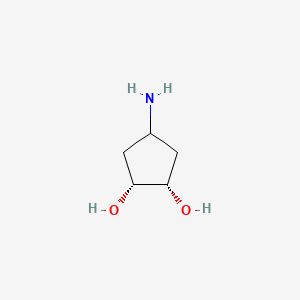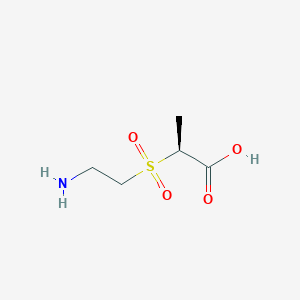
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Aminoethanesulfonyl)propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the aminoethanesulfonyl group. One common method involves the use of aminoethanesulfonic acid as a starting material, which is then reacted with a propanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2-Aminoethanesulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(cyanoamino)propanoic acid: Similar in structure but with a cyano group instead of an aminoethanesulfonyl group.
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid: Features a different substituent on the propanoic acid backbone.
Uniqueness
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(2S)-2-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)8)11(9,10)3-2-6/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
GYVSUFYMMROLOC-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)S(=O)(=O)CCN |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

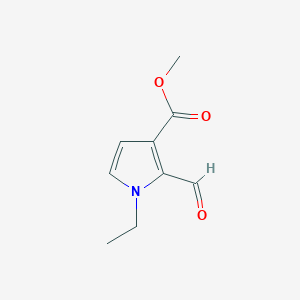


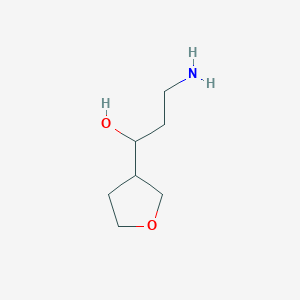
![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
